molecular formula C6H6BrNO3 B14914594 5-bromo-N-methoxyfuran-3-carboxamide

5-bromo-N-methoxyfuran-3-carboxamide

Cat. No.: B14914594
M. Wt: 220.02 g/mol
InChI Key: FLYYWQDKFUYYSC-UHFFFAOYSA-N
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Description

5-Bromo-N-methoxyfuran-3-carboxamide is a chemical compound with the molecular formula C6H6BrNO3 It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom, a methoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methoxyfuran-3-carboxamide typically involves the bromination of furan derivatives followed by the introduction of the methoxy and carboxamide groups. One common method involves the bromination of furan-3-carboxylic acid, followed by esterification and subsequent conversion to the carboxamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions helps in achieving the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methoxyfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, amines, and other functionalized compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .

Scientific Research Applications

5-Bromo-N-methoxyfuran-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-methoxyfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-methoxyfuran-2-carboxamide
  • 5-Bromo-N-methoxyfuran-3-carboxylic acid
  • 5-Bromo-N-methoxyfuran-3-carboxylate

Uniqueness

5-Bromo-N-methoxyfuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6BrNO3

Molecular Weight

220.02 g/mol

IUPAC Name

5-bromo-N-methoxyfuran-3-carboxamide

InChI

InChI=1S/C6H6BrNO3/c1-10-8-6(9)4-2-5(7)11-3-4/h2-3H,1H3,(H,8,9)

InChI Key

FLYYWQDKFUYYSC-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=COC(=C1)Br

Origin of Product

United States

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